4-(4-Hydroxyphenyl)-4-oxobutanoic acid
Overview
Description
4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It is used as a reagent in the acylation of phenols and amines and is also used for the fluorometric determination of oxidative enzymes .
Synthesis Analysis
4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . It is also synthesized by diazotization and hydrolysis of 4-aminophenylacetic acid .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphenylacetic acid consists of a phenyl group substituted at the second position by an acetic acid . The chemical formula is C8H8O3 .
Chemical Reactions Analysis
In industry, 4-hydroxyphenylacetic acid is an intermediate used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . It also forms a polyaromatic anionic compound RG-13577 when reacted with formaldehyde ammonium salt .
Physical And Chemical Properties Analysis
4-Hydroxyphenylacetic acid appears as a beige powder with a melting point of 150 °C (302 °F; 423 K) .
Scientific Research Applications
UV Filters in Human Lenses
4-(4-Hydroxyphenyl)-4-oxobutanoic acid and related compounds have been identified as novel metabolites in both normal and cataractous human lenses. These metabolites are derived from major human lens UV filters like kynurenine and 3-hydroxykynurenine, suggesting a role in UV protection (Mizdrak et al., 2007). Additionally, the biosynthetic origin of related UV filter compounds in human lenses, such as 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside, has been investigated, revealing their role in UV filter synthesis (Bova et al., 1999).
Nonlinear Optical Applications
Research on 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid with Ce3+ has shown promise in the growth and characterization of novel semi-organometallic nonlinear optical (NLO) crystals. These studies highlight the potential application in NLO devices, with the crystal exhibiting high thermal stability and significant NLO efficiency (Vinoth et al., 2020).
Antioxidant Properties
4-Hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been synthesized and tested for antioxidant activity. These studies are crucial in understanding the potential therapeutic applications of such compounds in oxidative stress-related conditions (Stanchev et al., 2009).
Inhibitors of Glycolic Acid Oxidase
4-Substituted 2,4-dioxobutanoic acids, which include derivatives of this compound, have been identified as potent inhibitors of porcine liver glycolic acid oxidase. This finding is significant for understanding the metabolic pathways and potential therapeutic targets for diseases related to glycolic acid metabolism (Williams et al., 1983).
Mechanism of Action
- In vitro enzymatic kinetics revealed that 4-HPPA reversibly inhibits both enzymes in a mixed-type and competitive manner, with IC50 values of approximately 81.2 µM for α-amylase and 54.8 µM for α-glucosidase .
- Additionally, 4-HPPA can be converted to homogentisic acid , which is a precursor to the ochronotic pigment .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxyphenyl)-4-oxobutanoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion from tyrosine to 4-HPPA, a process catalyzed by tyrosine aminotransferase .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For example, it is known to inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo oxidation reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in the metabolism of the amino acid phenylalanine . It is also involved in the biosynthesis of scytonemin .
properties
IUPAC Name |
4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDLXQWEBIYZSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285070 | |
Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56872-39-0 | |
Record name | 56872-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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